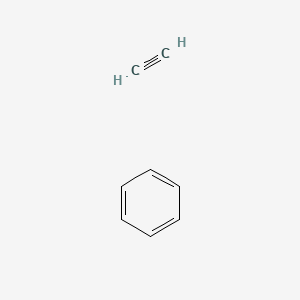
Acetylene--benzene (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetylene–benzene (1/1) is a compound formed by the combination of acetylene and benzene in a 1:1 molar ratio. Acetylene, also known as ethyne, is the simplest alkyne with the chemical formula C₂H₂. Benzene, on the other hand, is an aromatic hydrocarbon with the chemical formula C₆H₆. The combination of these two compounds results in a unique chemical entity with distinct properties and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of acetylene–benzene (1/1) can be achieved through the cyclotrimerization of acetylene. This reaction involves the combination of three acetylene molecules to form one benzene molecule. The reaction is typically carried out on a silver (Ag) surface, which acts as a catalyst. The process requires a critical surface coverage of acetylene, above which benzene formation occurs with 100% selectivity .
Industrial Production Methods
In an industrial setting, the production of acetylene–benzene (1/1) can be achieved through the catalytic reforming of hydrocarbons. This process involves the use of catalysts such as palladium, copper, or silver to facilitate the cyclotrimerization of acetylene. The reaction conditions include high pressure and low temperature to ensure efficient and selective trimerization of acetylene to benzene .
Analyse Des Réactions Chimiques
Types of Reactions
Acetylene–benzene (1/1) undergoes various chemical reactions, including:
Oxidation: Acetylene can be oxidized to form acetic acid or other carboxylic acids.
Reduction: Benzene can be reduced to form cyclohexane.
Substitution: Both acetylene and benzene can undergo substitution reactions, where hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) is commonly used as an oxidizing agent for acetylene and benzene.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst is used for the reduction of benzene.
Substitution: Halogens (e.g., chlorine, bromine) and acids (e.g., hydrochloric acid, hydrobromic acid) are used for substitution reactions .
Major Products Formed
Oxidation: Acetic acid, benzoic acid.
Reduction: Cyclohexane.
Substitution: Halogenated acetylene and benzene derivatives .
Applications De Recherche Scientifique
Acetylene–benzene (1/1) has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various organic compounds, including polymers and pharmaceuticals.
Biology: Utilized in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a building block for biologically active molecules.
Industry: Employed in the production of synthetic rubber, plastics, and other materials .
Mécanisme D'action
The mechanism of action of acetylene–benzene (1/1) involves the interaction of acetylene and benzene molecules with various molecular targets and pathways. For example, the cyclotrimerization of acetylene on a silver surface involves the formation of a C₄ intermediate, which subsequently converts to benzene. This process is facilitated by the strong interaction between the acetylene multilayers and the silver surface, which lowers the energy barrier for the formation of the C₄ intermediate .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethylene: A simpler alkyne with the chemical formula C₂H₄.
Cyclohexane: A saturated hydrocarbon with the chemical formula C₆H₁₂.
Toluene: An aromatic hydrocarbon with the chemical formula C₇H₈.
Uniqueness
Acetylene–benzene (1/1) is unique due to its combination of an alkyne and an aromatic hydrocarbon, resulting in distinct chemical properties and reactivity. Unlike ethylene, which is less reactive, acetylene–benzene (1/1) can undergo a wider range of chemical reactions. Compared to cyclohexane, it retains the aromaticity of benzene while incorporating the reactivity of acetylene. Toluene, while similar in aromaticity, lacks the alkyne functionality present in acetylene–benzene (1/1) .
Propriétés
Numéro CAS |
264146-43-2 |
|---|---|
Formule moléculaire |
C8H8 |
Poids moléculaire |
104.15 g/mol |
Nom IUPAC |
acetylene;benzene |
InChI |
InChI=1S/C6H6.C2H2/c1-2-4-6-5-3-1;1-2/h1-6H;1-2H |
Clé InChI |
NEBFBVFMEJNMTO-UHFFFAOYSA-N |
SMILES canonique |
C#C.C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


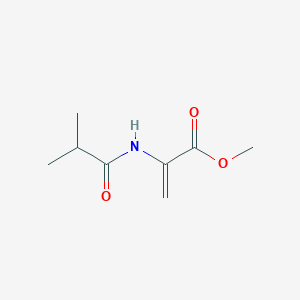
![1-Chloro-6-[(2-methoxypropan-2-YL)oxy]hexane](/img/structure/B14237026.png)
![N-[(Furan-3-yl)methyl]octadeca-9,12-dienamide](/img/structure/B14237033.png)
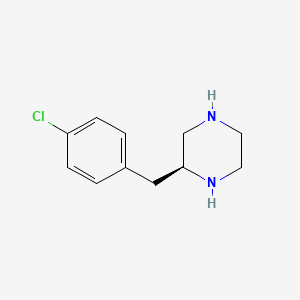
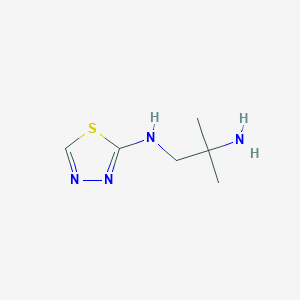
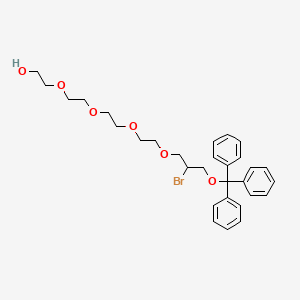
![Benzoic acid, 3-[[(3-bromophenyl)acetyl]amino]-, ethyl ester](/img/structure/B14237062.png)
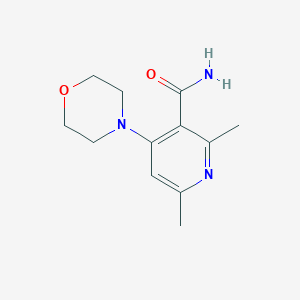
![4-{5-[4-(Hexadecyloxy)phenyl]-1,3,4-oxadiazol-2-YL}benzonitrile](/img/structure/B14237080.png)
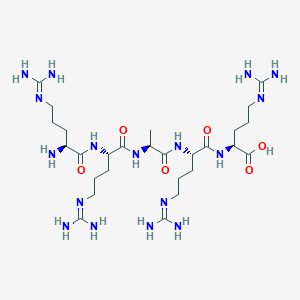
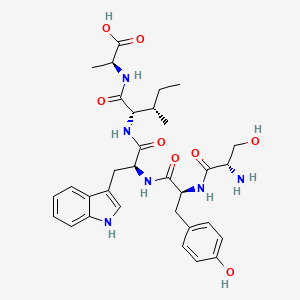

![(3E)-3-[(2-Hydroxyethyl)imino]-N,N-dimethylbutanamide](/img/structure/B14237100.png)
![Methanesulfonic acid, trifluoro-, 3-(trimethylsilyl)[1,1'-biphenyl]-2-yl ester](/img/structure/B14237101.png)
